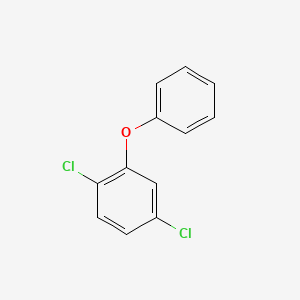

1,4-Dichloro-2-phenoxybenzene

Description

Significance of Halogenated Diaryl Ethers in Advanced Chemical Research

Halogenated diaryl ethers are a class of organic compounds that have garnered significant attention in advanced chemical research due to their prevalence in a wide array of natural products and synthetic molecules with potent biological activities. calstate.edu These compounds form the structural core of many pharmaceuticals, agrochemicals, and materials. su.se The diaryl ether linkage provides a unique combination of flexibility and stability, which is crucial for the interaction of these molecules with biological targets. researchgate.netencyclopedia.pub

The introduction of halogen atoms onto the diaryl ether scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netencyclopedia.pub This makes halogenated diaryl ethers a "privileged scaffold" in medicinal chemistry and agrochemical discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal properties. researchgate.netnih.govacs.org In materials science, the unique electronic properties conferred by the ether linkage and halogen substituents make these compounds valuable building blocks for functional materials like polymers and solar cells. su.se

Overview of 1,4-Dichloro-2-phenoxybenzene as a Prototypical Structure

This compound serves as a quintessential example of a halogenated diaryl ether. Its structure features a benzene (B151609) ring substituted with two chlorine atoms at positions 1 and 4, and a phenoxy group at position 2. This specific arrangement of a diaryl ether core with halogen substituents makes it a valuable model compound for studying the chemical behavior and potential applications of this class of molecules.

The presence of the dichloro-substituted ring and the phenoxy group creates a molecule with distinct electronic and steric properties. These characteristics are fundamental to its utility as a synthetic intermediate in the construction of more complex molecules. Researchers utilize this compound as a starting material or a key building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound and related halogenated diaryl ethers is focused on several key areas. A major trend is the development of more efficient and sustainable synthetic methodologies. While traditional methods like the Ullmann condensation have been widely used, they often require harsh reaction conditions. rsc.orgwikipedia.org Consequently, there is a strong emphasis on developing milder, more general, and often metal-catalyzed (e.g., using copper or palladium) or even metal-free approaches to the synthesis of diaryl ethers. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Another significant area of research is the exploration of the diverse biological activities of new derivatives. Scientists are actively designing and synthesizing novel halogenated diaryl ethers to screen for enhanced or novel therapeutic and agrochemical properties. researchgate.netacs.org Furthermore, the application of these compounds in materials science is an expanding field. The unique structural and electronic properties of molecules like this compound are being harnessed to create new polymers and functional materials with tailored characteristics. su.sesolubilityofthings.com There is also growing interest in the electrochemical cleavage of the C–O bond in diaryl ethers as a method for upcycling and valorizing biomass and polymer feedstocks. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

24910-69-8 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

1,4-dichloro-2-phenoxybenzene |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |

InChI Key |

VITXVDNQHXYQSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |

Other CAS No. |

24910-69-8 |

solubility |

1.07e-05 M |

vapor_pressure |

0.00 mmHg |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Dichloro 2 Phenoxybenzene

Strategies for the Direct Synthesis of 1,4-Dichloro-2-phenoxybenzene

The direct synthesis of this compound predominantly relies on the formation of the diaryl ether linkage. Key methodologies include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Routes for Diaryl Ether Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for constructing the C-O bond in diaryl ethers. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

A common SNAr strategy for synthesizing diaryl ethers is the Ullmann condensation. rsc.orgwikipedia.org This reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol (B47542). rsc.orgwikipedia.org While effective, classical Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper. rsc.orgwikipedia.org Modern advancements have introduced the use of catalytic amounts of copper, often in conjunction with ligands, to facilitate the reaction under milder conditions. organic-chemistry.orgacs.org For instance, the use of inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols in the presence of a copper(I) source and a base like cesium carbonate. organic-chemistry.org

In the context of this compound synthesis, a plausible SNAr route would involve the reaction of 1,2,4-trichlorobenzene (B33124) with sodium phenoxide. The chlorine atom at the 2-position is activated by the two other chlorine atoms, making it susceptible to nucleophilic attack. Another possibility is the reaction of 3,4-dichlorophenol (B42033) with an activated aryl halide. prepchem.com

Table 1: Comparison of Classical and Modern Ullmann Condensation Conditions

| Feature | Classical Ullmann Condensation | Modern Ullmann-Type Reaction |

| Catalyst | Stoichiometric Copper | Catalytic Copper (e.g., Cu₂O, CuI) |

| Ligands | Typically not used | Often employed to accelerate the reaction |

| Temperature | High (often > 210°C) | Milder conditions |

| Solvents | High-boiling polar solvents (e.g., DMF, NMP) | Various solvents, including acetonitrile (B52724) |

| Substrate Scope | Often requires activated aryl halides | Broader, including less reactive aryl bromides |

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Csp2-O Cross-Couplings)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-heteroatom bonds, including the C-O bond in diaryl ethers. rsc.orgeie.grresearchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig etherification, are particularly prominent. rsc.orgacsgcipr.org These methods offer an alternative to the often harsh conditions of the Ullmann condensation. rsc.org

The Buchwald-Hartwig amination, a related reaction for C-N bond formation, demonstrates the effectiveness of palladium catalysis in coupling aryl halides with nucleophiles. acsgcipr.orgbeilstein-journals.orgtcichemicals.comorgsyn.org This success has been extended to C-O bond formation for the synthesis of diaryl ethers. rsc.org These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgacsgcipr.org The choice of ligand is crucial for the success of the coupling. rsc.org

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the coupling of 1,2,4-trichlorobenzene with phenol in the presence of a palladium catalyst and a suitable ligand.

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold can be further modified to generate a wide array of analogues and derivatives with tailored properties.

Directed Functionalization of the Halogenated Benzene (B151609) Ring

The two chlorine atoms on the benzene ring of this compound provide handles for further functionalization. One of the primary methods for achieving this is through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. yonedalabs.comnih.govresearchgate.net It involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.netnih.gov This allows for the introduction of various aryl or alkyl groups at the positions of the chlorine atoms. Due to the different electronic environments of the two chlorine atoms, regioselective coupling may be possible under carefully controlled conditions. nih.gov

Other cross-coupling reactions like the Mizoroki-Heck reaction can also be employed to introduce new functional groups. nih.gov

Substituent Effects and Derivatization of the Phenoxy Moiety

The phenoxy group of this compound can also be a site for derivatization. Electrophilic aromatic substitution reactions can be used to introduce substituents onto this ring. The nature and position of these substituents can significantly influence the properties of the resulting molecule. kuleuven.benih.gov

For example, nitration followed by reduction can introduce an amino group, which can then be further modified. smolecule.com The electronic properties of substituents on the phenoxy ring can affect the reactivity of the entire molecule. nih.gov

Methodologies for Incorporating this compound Units into Macromolecular Structures

The this compound unit can serve as a monomer or a building block in the synthesis of polymers. researchgate.net Poly(aryl ether ketone)s (PAEKs) are a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.netcsic.esepo.orggoogle.comgoogle.com

The synthesis of these polymers often involves nucleophilic aromatic substitution polycondensation reactions. researchgate.netresearchgate.net For instance, a di-functionalized derivative of this compound could be reacted with a suitable bisphenol or dihalide monomer to form a polyether chain. researchgate.netepo.org The specific properties of the resulting polymer would be determined by the structure of the co-monomers and the arrangement of the ether and ketone linkages in the polymer backbone. csic.esgoogle.com

Mechanistic Investigations of this compound Formation and Subsequent Reactions

The formation of this compound, a member of the diphenyl ether chemical class, and its subsequent chemical transformations are subjects of significant interest, particularly due to its role as an intermediate and as a precursor in the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). researchgate.net Mechanistic studies reveal that its synthesis is typically achieved through coupling reactions, while its subsequent reactions often involve intramolecular cyclizations to form more complex, and often more toxic, compounds.

Formation Mechanisms

The primary mechanism for the synthesis of this compound and related diaryl ethers is the Ullmann condensation or a similar copper-catalyzed nucleophilic aromatic substitution reaction. This process involves the coupling of an aryl halide with a phenol. For this compound, two principal pathways are plausible:

Reaction of 2,5-dichlorophenol (B122974) with a phenyl halide.

Reaction of 1,4-dichlorobenzene (B42874) with phenol.

The Ullmann condensation mechanism proceeds through several key steps:

Formation of a Copper Phenoxide: The phenol starting material reacts with a copper(I) catalyst in the presence of a base to form a more reactive copper phenoxide intermediate.

Oxidative Addition: The aryl halide oxidatively adds to the copper center.

Reductive Elimination: The two aryl groups couple, and the desired diaryl ether is formed through reductive elimination, regenerating the copper catalyst.

While direct synthesis routes for this compound are not extensively detailed in public literature, analogous syntheses provide insight into the reaction conditions. For example, the synthesis of structurally similar phenoxybenzene derivatives often requires a base, a copper catalyst, and high temperatures. prepchem.com A related synthesis of 1,2-dichloro-4-(4-(methylsulfinyl)phenoxy)benzene is achieved by reacting 3,4-dichlorophenol with 4-fluorophenyl methyl sulfoxide (B87167) in the presence of anhydrous potassium carbonate (K₂CO₃) and a polar aprotic solvent like sulfolane (B150427) at elevated temperatures (e.g., 170°C). prepchem.com This suggests a nucleophilic aromatic substitution mechanism, where the phenoxide displaces a halogen atom on the other aromatic ring.

| Reaction Type | Reactants | Typical Catalysts/Reagents | Plausible Conditions |

|---|---|---|---|

| Ullmann Condensation | 2,5-Dichlorophenol + Phenyl Halide (e.g., Bromobenzene) | Cu(I) or Cu(II) salts, Base (e.g., K₂CO₃, Cs₂CO₃) | High temperature (150-200°C), Inert solvent (e.g., DMF, Sulfolane) |

| Nucleophilic Aromatic Substitution (SNAr) | 1,4-Dichlorobenzene + Phenol | Strong Base (e.g., NaH, K₂CO₃), Copper Catalyst | High temperature, Polar aprotic solvent |

Mechanisms of Subsequent Reactions

This compound is recognized as a significant precursor in the formation of PCDFs. researchgate.net The transformation from a diphenyl ether to a dibenzofuran (B1670420) is a key pathway in the environmental and industrial generation of these toxic compounds. The mechanism typically involves a radical-induced intramolecular cyclization.

Theoretical studies, such as those using density functional theory (DFT), have elucidated the pathways for PCDF formation from chlorophenoxy precursors. iafss.org The process for this compound can be postulated to follow a similar "precursor pathway":

Radical Formation: The reaction is initiated by the formation of a radical. This can occur through the abstraction of a hydrogen atom from one of the benzene rings by another radical species (like a hydroxyl radical), leading to the formation of a chlorophenoxyphenyl radical.

Intramolecular Cyclization: The newly formed radical center on one ring attacks the other aromatic ring in an intramolecular electrophilic substitution-like reaction. This step forms a new carbon-carbon bond, creating the fused ring structure of the dibenzofuran skeleton.

Elimination/Aromatization: To regain aromaticity, the cyclized intermediate eliminates a radical, typically a hydrogen (H•) or chlorine (Cl•) radical. The loss of a chlorine radical from the position adjacent to the ether linkage is a common pathway in the formation of PCDFs from polychlorinated diphenyl ethers.

This compound has been identified as an important precursor to dioxins in processes such as the manufacturing of 1,4-dichlorobenzene. researchgate.net Studies have shown that during the chlorination process to produce p-DCB, P5CDFs and H6CDFs are the main PCDF congeners formed, highlighting the role of precursors like this compound in these reactions. researchgate.net

| Subsequent Reaction Type | Product Class | Key Mechanistic Step | Significance |

|---|---|---|---|

| Intramolecular Cyclization | Polychlorinated Dibenzofurans (PCDFs) | Radical-induced C-C bond formation followed by elimination | Formation of persistent organic pollutants (POPs) from industrial processes. researchgate.netiafss.org |

| Further Chlorination | Higher Chlorinated Diphenyl Ethers | Electrophilic Aromatic Substitution | Can lead to precursors for even more highly chlorinated PCDFs. |

Structural Elucidation and Advanced Analytical Techniques for 1,4 Dichloro 2 Phenoxybenzene

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 1,4-Dichloro-2-phenoxybenzene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H, ¹³C NMR)

While specific experimental NMR spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure. In ¹H NMR spectroscopy, the aromatic protons on the two rings would exhibit distinct signals. The protons on the dichlorinated ring are expected to appear as doublets or doublets of doublets due to coupling with adjacent protons. The five protons of the unsubstituted phenoxy group would likely present as a more complex multiplet, with signals for the ortho, meta, and para protons appearing at slightly different chemical shifts.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The carbons bonded to chlorine atoms would be significantly deshielded, appearing at higher chemical shifts. The carbon atom of the ether linkage (C-O) would also have a characteristic signal in the aromatic region.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Predicted Feature | Description |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals expected in the range of δ 6.8–7.5 ppm. The protons on the dichlorinated ring will show splitting patterns (doublets, triplets) based on their positions relative to the chlorine and phenoxy groups. The protons on the phenoxy ring will appear as multiplets. |

| ¹³C NMR | Aromatic Carbons | Signals expected in the range of δ 115–160 ppm. Carbons attached to chlorine (C-Cl) and the ether oxygen (C-O) will be the most downfield-shifted signals. |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for both identifying this compound and analyzing its fragmentation pattern. The molecular ion peak ([M]⁺) would correspond to the molecule's exact mass. Electron ionization would cause the molecule to fragment in predictable ways, such as the cleavage of the ether bond, leading to fragments corresponding to dichlorophenyl and phenoxy ions, or the loss of chlorine atoms.

Research has identified this compound as a dioxin precursor during the industrial production of 1,4-dichlorobenzene (B42874). nih.gov Its presence in semi-manufactured products and final products has been analyzed using GC-MS. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Ion Type | m/z (mass-to-charge ratio) | Fragment Identity |

|---|---|---|

| Molecular Ion | ~238 | [C₁₂H₈Cl₂O]⁺ |

| Fragment | ~146 | [C₆H₃ClO]⁺ (Loss of phenoxy radical) or [C₆H₄Cl₂]⁺ (Cleavage) |

| Fragment | ~93 | [C₆H₅O]⁺ (Phenoxy cation) |

| Fragment | ~77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. Key expected peaks include those for the aromatic C-H stretching, C=C stretching within the benzene (B151609) rings, the asymmetric C-O-C stretching of the diaryl ether, and the C-Cl stretching.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Benzene Rings |

| Aromatic C=C Stretch | 1600–1450 | Benzene Rings |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether |

| Aromatic C-Cl Stretch | ~800-600 | Dichlorinated Benzene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and assessing its purity.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is the primary method for analyzing volatile and semi-volatile compounds like this compound. nemi.gov The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. nemi.gov The retention time—the time it takes for the compound to travel through the column—is a key identifier.

In studies of industrial chemical processes, GC combined with mass spectrometry (GC-MS) has been employed to systematically investigate the presence of this compound in the production of 1,4-dichlorobenzene. nih.govresearchgate.net This highlights the suitability of GC for separating this specific isomer from a complex matrix of related chlorinated and aromatic compounds. nih.govresearchgate.net The purity of a synthesized product containing a similar diphenylether was confirmed by gas-chromatographic analysis to be 98%. google.com

Liquid Chromatography (LC) for Non-Volatile Analysis

While gas chromatography is a primary tool for volatile and semi-volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a robust alternative for the analysis of non-volatile species or thermally labile compounds. In the context of this compound and related halogenated diphenyl ethers, which exhibit limited volatility, LC methods are crucial for their determination in various matrices.

Research Findings:

Analysis of structurally similar compounds, such as polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs), by LC provides a framework for developing a method for this compound. mdpi.comcdc.gov The non-polar nature of the target analyte suggests that reversed-phase HPLC would be the most effective separation mode. In this approach, a non-polar stationary phase is used with a polar mobile phase.

Sample preparation for LC analysis of such compounds from complex matrices, like environmental or biological samples, typically involves an extraction step followed by cleanup. Ultrasound-assisted liquid-liquid extraction has been shown to be effective for polybrominated diphenyl ethers, with dichloromethane (B109758) being a suitable solvent. nih.gov Cleanup procedures often employ solid-phase extraction (SPE) with cartridges containing materials like silica (B1680970) gel or Florisil to remove interfering matrix components. mdpi.comnih.gov

The chromatographic separation would likely be achieved on a C18 or a phenyl-based stationary phase, which provide good retention and selectivity for aromatic compounds. chromforum.org Phenyl-based columns, such as Phenyl-Hexyl or PFP (Pentafluorophenyl), can offer unique pi-pi interactions with the aromatic rings of this compound, potentially enhancing separation from other halogenated aromatics. chromforum.org

A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically employed to ensure adequate retention of the analyte while allowing for the elution of more strongly retained matrix components. nih.govnih.gov Detection is commonly performed using a UV detector, as the aromatic rings of this compound will absorb in the UV region. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector. cdc.govresearchgate.net

A summary of typical HPLC conditions for the analysis of related halogenated diphenyl ethers is presented in the table below.

| Parameter | Typical Conditions for Halogenated Diphenyl Ether Analysis |

| Stationary Phase | Reversed-phase C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV (e.g., 230 nm) or Mass Spectrometry (MS) |

| Injection Volume | 10 - 50 µL |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound. While a specific crystal structure for this compound has not been reported in the literature, analysis of closely related polychlorinated diphenyl ethers (PCDEs) offers significant insight into the likely solid-state conformation of the molecule. rsc.orgrsc.org

Research Findings:

A key study by Nevalainen and Rissanen investigated the structural and conformational properties of several PCDEs using single-crystal X-ray diffraction. rsc.org A common feature of these structures is their non-planar conformation. The steric hindrance caused by the chlorine substituents, particularly those in the ortho positions relative to the ether linkage, forces the two phenyl rings to adopt a twisted or "skewed" conformation. This is in contrast to the more planar structure that might be expected for the unsubstituted diphenyl ether.

The dihedral angle between the two phenyl rings is a critical parameter in describing the conformation of diphenyl ethers. In the X-ray structures of the studied PCDEs, this angle was found to range from 59.0° to 99.7°. rsc.org For this compound, it is anticipated that the molecule would also adopt a non-planar structure in the solid state, with a significant dihedral angle between the dichlorinated phenyl ring and the phenoxy ring. This twisting is a result of minimizing the steric repulsion between the ortho-chlorine atom and the atoms of the other ring.

The crystal packing of these molecules is governed by weak intermolecular interactions, such as van der Waals forces and, in some cases, halogen bonding. The specific arrangement of the molecules in the crystal lattice will determine the crystal system and space group. The table below summarizes the crystallographic data for some representative chlorinated diphenyl ethers, which can serve as a model for the expected solid-state structure of this compound.

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 2,4,4'-Trichlorodiphenyl ether | Monoclinic | P2₁/c | 76.5 | rsc.org |

| 2,2',4,4'-Tetrachlorodiphenyl ether | Monoclinic | P2₁/n | 82.8 | rsc.org |

| 2,2',4,5'-Tetrachlorodiphenyl ether | Monoclinic | C2/c | 83.2 | rsc.org |

| 2,2',4,4',5-Pentachlorodiphenyl ether | Orthorhombic | Pbca | 99.7 | rsc.org |

| 2,2',4,4',6-Pentachlorodiphenyl ether | Monoclinic | P2₁/c | 89.2 | rsc.org |

| 2,2',3,4,4',5',6-Heptachlorodiphenyl ether | Triclinic | P-1 | 59.0 | rsc.org |

Environmental Fate and Biogeochemical Degradation Pathways of 1,4 Dichloro 2 Phenoxybenzene

Environmental Occurrence and Distribution Modeling

Direct measurements of 1,4-Dichloro-2-phenoxybenzene in various environmental compartments are not widely reported. However, as a member of the polychlorinated diphenyl ether (PCDE) family, its environmental presence can be inferred from the general distribution patterns of these compounds. PCDEs have been detected globally in a range of environmental matrices, including water, sediment, soil, and the atmosphere. nih.gov The distribution of these compounds is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

The environmental distribution of compounds like this compound can be predicted using multimedia environmental fate models, such as fugacity-based models. These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its chemical properties and environmental parameters. For instance, a modified multimedia model was used to investigate the transport and fate of major halogenated flame retardants in Lake Ontario, indicating that loadings from tributaries and wastewater effluent were primary input pathways. nih.gov

Table 1: Predicted Environmental Distribution of a Generic Dichlorinated Diphenyl Ether

| Environmental Compartment | Predicted Partitioning (%) | Key Influencing Factors |

|---|---|---|

| Air | ~1-5% | Volatility, Atmospheric transport |

| Water | ~10-20% | Solubility, Hydrophobicity |

| Soil | ~30-40% | Sorption to organic matter |

| Sediment | ~40-50% | Hydrophobicity, Particle settling |

| Biota | ~1-2% | Bioaccumulation potential |

Note: This table presents a generalized prediction for a generic dichlorinated diphenyl ether based on the known behavior of related compounds. The actual distribution of this compound may vary.

Biotic Degradation and Biotransformation Processes

Biotic degradation, mediated by microorganisms and their enzymes, plays a crucial role in the ultimate fate of many organic pollutants.

The microbial degradation of chlorinated aromatic compounds, including those structurally similar to this compound, has been documented under both aerobic and anaerobic conditions.

Under aerobic conditions , bacteria capable of degrading polychlorinated biphenyls (PCBs), which share structural similarities with PCDEs, have been shown to also degrade PBDEs. ucanr.edu The degradation pathway often involves dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. nih.gov For chlorinated diphenyl ethers, this would likely involve initial hydroxylation of one or both of the benzene (B151609) rings.

Under anaerobic conditions , the primary degradation mechanism for halogenated aromatic compounds is reductive dehalogenation, where halogen atoms are sequentially removed and replaced with hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria, such as Dehalococcoides. acs.org This process would transform this compound into less chlorinated phenoxybenzenes.

Table 3: Potential Microbial Degradation Pathways of this compound

| Condition | Primary Mechanism | Key Microbial Groups (Inferred) | Potential Metabolites |

|---|---|---|---|

| Aerobic | Oxidative degradation (dihydroxylation and ring cleavage) | Pseudomonas, Burkholderia, Rhodococcus | Chlorinated catechols, Ring-cleavage products |

| Anaerobic | Reductive dechlorination | Dehalococcoides | Monochloro-phenoxybenzenes, Phenoxybenzene |

Note: The microbial groups and metabolites are inferred from studies on analogous compounds like PCBs and PBDEs.

The initial steps in the microbial degradation of aromatic xenobiotics are catalyzed by specific enzymes. For aerobic degradation, dioxygenases are key enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.gov This is a critical step in destabilizing the aromatic ring for subsequent cleavage.

In anaerobic respiration, reductive dehalogenases are the crucial enzymes responsible for removing chlorine atoms from the aromatic rings. These enzymes are often part of complex electron transport chains where the chlorinated compound serves as a terminal electron acceptor.

The biotransformation of PCDEs can also lead to the formation of hydroxylated metabolites (OH-PCDEs), which have been detected in various biological samples. nih.gov These metabolites are formed through the action of cytochrome P450 monooxygenases , which are present in a wide range of organisms, from bacteria to mammals. acs.orgnih.gov These hydroxylated metabolites can have different toxicological properties than the parent compound and may be more or less susceptible to further degradation.

Electrochemical Degradation and Remediation Strategies

Electrochemical reduction involves the cleavage of carbon-halogen (C-X) bonds, leading to the release of halide ions and the formation of less toxic, non-halogenated organic compounds. provectusenvironmental.com This process can occur through direct electron transfer at the cathode or indirectly via electrogenerated mediators. The general mechanism for dehalogenation involves the transfer of electrons to the C-X bond, causing it to break and form a halide ion and an organic radical. This radical can then react further to form a stable, dehalogenated product. provectusenvironmental.com

Electrochemical oxidation, on the other hand, degrades halogenated organics through the action of powerful oxidizing species that are generated at the anode. provectusenvironmental.com These can include hydroxyl radicals, which are highly reactive and can lead to the complete mineralization of organic pollutants to carbon dioxide and water. eurekaselect.com Combined approaches, such as electrochemical reduction-oxidation, have been shown to achieve high degradation efficiencies for some halogenated compounds. provectusenvironmental.com

The effectiveness of electrochemical degradation is highly dependent on the electrode material. provectusenvironmental.com For instance, palladium-modified gas-diffusion electrodes have been successfully used for the degradation of 2,4-dichlorophenol, a related chlorinated aromatic compound. researchgate.net Such catalytic electrodes can facilitate both reductive dechlorination and the generation of hydrogen peroxide, which contributes to the oxidative degradation of the pollutant and its intermediates. researchgate.net

Remediation strategies often involve integrating these electrochemical techniques into treatment systems for contaminated water or soil. For example, electrochemical advanced oxidation processes are being explored for the treatment of groundwater contaminated with persistent organic pollutants. nih.gov

The potential electrochemical degradation pathways for this compound can be inferred from studies on similar compounds. The degradation of nitrobenzene, for instance, proceeds through either oxidation to nitrophenols followed by further degradation to smaller organic acids, or reduction to aniline (B41778) which is then oxidized. eurekaselect.com A similar dual pathway of reduction and oxidation could be anticipated for this compound.

Table 1: Overview of Electrochemical Degradation Techniques for Halogenated Organics

| Technique | Description | Key Principles |

|---|---|---|

| Electrochemical Reduction | Cleavage of carbon-halogen bonds to remove halogen atoms. | Direct electron transfer at the cathode or indirect reduction by mediators. |

| Electrochemical Oxidation | Degradation of organic molecules by electrogenerated oxidants. | Generation of powerful oxidizing species like hydroxyl radicals at the anode. |

| Combined Reduction-Oxidation | Utilizes both reductive and oxidative pathways for more complete degradation. | Can lead to higher removal efficiencies compared to single-process methods. |

| Electro-Fenton | A type of advanced oxidation process involving Fenton's reagent generated in situ. | Production of hydroxyl radicals from hydrogen peroxide and iron ions. |

| Photoelectrochemical Oxidation | Combines electrochemical oxidation with UV irradiation. | Enhanced generation of reactive oxygen species. |

Investigation of this compound as a Precursor to Dioxins, Furans, and Polychlorinated Biphenyls (PCBs)

Research has identified this compound as a significant precursor in the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). A study investigating the production process of 1,4-dichlorobenzene (B42874) found this compound to be an important dioxin precursor present in the reaction mixture. nih.govresearchgate.net

The formation of PCDD/Fs from precursor compounds like this compound can occur under specific conditions, such as in thermal processes or during certain chemical manufacturing processes. nih.govresearchgate.net The mechanism of formation often involves the condensation of precursor molecules. For chlorinated diphenyl ethers like this compound, intramolecular cyclization can lead to the formation of PCDFs.

While the direct formation of polychlorinated biphenyls (PCBs) from this compound is not explicitly detailed in the provided literature, the study on 1,4-dichlorobenzene production did detect high concentrations of PCBs in the semi-manufactured products where this compound was also identified. nih.govresearchgate.net This suggests that the conditions leading to the presence of this compound are also conducive to PCB formation. The formation of PCBs can occur through the reaction of chlorobenzenes with chlorophenyl radicals. iafss.org

The presence of metal catalysts can significantly influence the formation of PCDD/Fs from precursor compounds. aaqr.org For example, copper and iron chlorides have been shown to enhance the formation of these toxic compounds. aaqr.org

Table 2: Findings on this compound as a Dioxin Precursor

| Finding | Context | Implication | Reference |

|---|---|---|---|

| Identification as a Dioxin Precursor | Detected in the production process of 1,4-dichlorobenzene. | Confirms its role in the unintentional formation of PCDD/Fs in industrial chemical processes. | nih.govresearchgate.net |

Applications and Advanced Materials Research Incorporating 1,4 Dichloro 2 Phenoxybenzene

Role as a Key Chemical Intermediate in Complex Organic Synthesis

The structural framework of 1,4-dichloro-2-phenoxybenzene, featuring reactive chlorine-substituted sites on the aromatic ring, positions it as a valuable intermediate in multi-step organic synthesis. Dichlorinated aromatic compounds are recognized for their synthetic utility, particularly in reactions involving nucleophilic substitution. The chlorine atoms, especially when activated by adjacent electron-withdrawing groups, can be displaced by a variety of nucleophiles, allowing for the construction of more complex molecular architectures. semanticscholar.orgresearchgate.net

Integration into High-Performance Polymeric Materials

The phenoxybenzene moiety is a key structural unit in various high-performance polymers, prized for the combination of thermal stability and processability it imparts. The ether linkage provides a degree of flexibility to the polymer backbone, which can improve solubility and lower the glass transition temperature (Tg) compared to more rigid structures, while the aromatic rings contribute to thermal and oxidative stability. vt.edu

While specific data on polymers derived directly from this compound is limited, extensive research on analogous structures provides insight into its potential. Polyimides, a class of exceptionally heat- and chemical-resistant polymers, are frequently synthesized using monomers that contain phenoxybenzene units. vt.edu A common method is a two-step process where a diamine and a dianhydride react to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu

For example, a series of semicrystalline polyimides has been synthesized from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), which features a central hydroquinone-bis(phenoxy) structure. mdpi.com These polymers exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 500°C, and robust mechanical properties. mdpi.com Similarly, fluorinated polyimides derived from diamines like 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy]benzene demonstrate high thermal stability, enhanced solubility, and desirable optical transparency, properties attributed to the incorporation of both ether linkages and fluorine-containing groups. tandfonline.com Other polymers, such as poly(ether ether ketone amide)s, have also been synthesized using monomers containing aminophenoxy benzoyl moieties, resulting in materials with good thermal stability and solubility in polar aprotic solvents. researchgate.net

Table 1: Properties of High-Performance Polymers with Phenoxybenzene Moieties

| Polymer Type | Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Tensile Strength | Elongation at Break |

| Polyimide (PI-1) | HQDPA / TPER | 190 °C | >500 °C | 85-105 MPa | 5-18 % |

| Polyimide (PI-2) | HQDPA / TPEQ | 214 °C | >500 °C | 85-105 MPa | 5-18 % |

| Fluorinated Polyimide | BATB-based | 242-298 °C | 481-520 °C | 68-93 MPa | 7-11 % |

| Poly(ether ether ketone amide) | Diamine XIV / IPC & TPC | 252-302 °C | 397-406 °C | Not Specified | Not Specified |

Note: Data is for polymers with analogous phenoxybenzene structures, not directly from this compound.

The anticipated properties of polymers derived from this compound can be inferred from established structure-property relationships in related polymer systems.

Flexibility and Processability : The phenoxy group, via its ether linkage, introduces flexibility into the polymer backbone. This typically disrupts chain packing, leading to lower glass transition temperatures (Tg) and improved solubility in organic solvents compared to analogous polymers without such linkages. vt.eduresearchgate.net This enhancement in processability is a key advantage for fabricating films, coatings, and composite matrices. titech.ac.jp

Thermal Stability : The aromatic nature of the phenoxybenzene unit contributes to high thermal stability. Polyimides containing these moieties consistently show high decomposition temperatures, often above 400-500°C. mdpi.comresearchgate.net

Mechanical Properties : Polymers incorporating phenoxybenzene units are known to form tough and flexible films with high tensile strength and modulus. researchgate.net The balance between the rigidity of the aromatic and imide rings and the flexibility of the ether linkages results in materials that are both strong and durable.

Influence of Halogenation : The presence of chlorine atoms, as in this compound, would further modify the polymer's properties. Halogen atoms can increase flame retardancy, raise the glass transition temperature due to increased polarity and intermolecular forces, and potentially decrease solubility. The introduction of bulky substituents like chlorine can also disrupt chain packing, affecting crystallinity and other properties. tandfonline.com

Potential in Agrochemical and Pharmaceutical Lead Compound Development

The dichlorinated phenoxybenzene scaffold is a recurring motif in the design of biologically active molecules. In drug discovery, a "lead compound" is a chemical that has promising biological activity against a target and serves as the starting point for modification to improve potency, selectivity, and pharmacokinetic properties in a process called lead optimization. danaher.combiobide.com

The utility of related structures is evident in the agrochemical sector. For example, 2,5-Dichloro-P-Xylene is a key intermediate in the synthesis of various herbicides, insecticides, and fungicides. nbinno.com Another example is the herbicide sulcotrione, which is chemically named 2,4-dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene, highlighting a similar dichlorinated phenyl ether structure. smolecule.com Phenoxy compounds, more broadly, are a well-established class of herbicides. oclc.org

In the pharmaceutical realm, the 1,4-dichloro-2-(4-ethoxybenzyl)benzene structure has been identified as an intermediate and related impurity in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. pharmaffiliates.com This demonstrates that this molecular framework is relevant and synthetically accessible for producing complex pharmaceutical agents. The process of lead optimization involves systematically modifying the lead structure to enhance its "drug-like" properties, and versatile intermediates like this compound provide a platform for such modifications. danaher.comresearcher.life Its reactive chlorine sites allow for the introduction of various functional groups to explore the structure-activity relationship (SAR) and refine the compound's interaction with a biological target. epa.gov

Emerging Applications in Optoelectronic and Functional Materials

While specific research on this compound in optoelectronics is not widely documented, polymers derived from analogous structures are being explored for such applications. High-performance polymers like polyimides are valued in the microelectronics and optoelectronics industries for their excellent thermal stability, low dielectric constants, and good mechanical properties, which are essential for manufacturing flexible displays, printed circuit boards, and insulation layers. vt.eduresearchgate.net

Computational Chemistry and Theoretical Studies of 1,4 Dichloro 2 Phenoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For PCDEs, DFT methods such as B3LYP with a 6-31G* basis set have been successfully used to calculate a range of molecular properties. sioc-journal.cn

Detailed quantum chemical calculations would reveal the distribution of electron density in 1,4-dichloro-2-phenoxybenzene. The presence of electronegative chlorine and oxygen atoms would lead to a non-uniform charge distribution, creating regions of positive and negative electrostatic potential. These calculations can be used to determine key electronic descriptors that are linked to the molecule's reactivity.

Table 1: Predicted Electronic Properties of Polychlorinated Diphenyl Ethers (PCDEs) from DFT Studies

| Property | Description | Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons; a higher EHOMO suggests greater reactivity towards electrophiles. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the lowest-energy orbital that can accept electrons. | Indicates the molecule's ability to accept electrons; a lower ELUMO suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Molecular Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. | Influences intermolecular interactions and the molecule's response to its environment. mdpi.com |

This table is illustrative and based on general findings for the class of PCDEs. Specific values for this compound would require dedicated calculations.

Research on the entire class of 209 PCDE congeners has shown that thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are highly correlated with the number and position of chlorine substitutions. sioc-journal.cn These calculations can also predict the relative stability of different PCDE isomers. sioc-journal.cn For this compound, such calculations would help to understand its formation pathways and persistence relative to other dichlorinated congeners.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a central ether linkage, MD simulations are crucial for exploring its conformational landscape. The molecule is not planar, and the two phenyl rings can rotate relative to each other around the C-O-C bonds.

The key dihedral angles defining the conformation of diphenyl ethers are the C-O-C-C angles. MD simulations, by solving Newton's equations of motion for the system, can map the potential energy surface as a function of these angles. This allows for the identification of low-energy, stable conformations and the energy barriers between them.

Table 2: Key Aspects of Conformational Analysis for this compound via MD Simulations

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle Distribution | The probability of finding the molecule with specific C-O-C-C torsion angles. | Reveals the preferred spatial arrangement of the phenyl rings. |

| Potential Energy Minima | The conformations corresponding to the lowest energy states. | Represents the most stable and likely structures of the molecule under given conditions. |

| Rotational Energy Barriers | The energy required to rotate from one stable conformation to another. | Determines the flexibility of the molecule and the rate of interconversion between conformers. |

Studies on similar halogenated diphenyl ethers, such as polybrominated diphenyl ethers (PBDEs), have utilized MD simulations to understand their interactions with biological macromolecules. rsc.org These simulations show how the molecule's conformation can adapt to fit into the binding pockets of proteins, which is a critical aspect of understanding their potential biological activity and toxicity. rsc.orgmdpi.com For this compound, MD simulations could similarly predict its interaction with receptors like the aryl hydrocarbon receptor (AhR), which is a common mechanism of toxicity for halogenated aromatic compounds. wikipedia.org

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict various spectroscopic signatures, which are essential for identifying and characterizing molecules. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra by calculating the energies of electronic transitions. For infrared (IR) spectroscopy, quantum chemical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Features | Information Gained |

|---|---|---|

| Infrared (IR) | Characteristic C-Cl, C-O-C, and aromatic C-H and C=C stretching and bending frequencies. | Functional group identification and structural confirmation. |

| ¹H and ¹³C NMR | Chemical shifts for each unique hydrogen and carbon atom in the molecule. | Provides detailed information on the chemical environment of each atom, confirming the connectivity and substitution pattern. |

| UV-Visible | Absorption maxima (λmax) corresponding to π → π* electronic transitions in the aromatic rings. | Information about the conjugated system and electronic structure. |

This table describes the types of data that can be generated. The exact frequencies and chemical shifts would need to be calculated specifically for this compound.

Furthermore, these computational models can shed light on the nature of intermolecular interactions. By analyzing the molecular electrostatic potential surface, it is possible to predict how molecules of this compound would interact with each other and with other molecules in their environment. These interactions, including van der Waals forces and potential weak hydrogen bonds, govern the physical properties of the compound, such as its boiling point, vapor pressure, and solubility.

In Silico Modeling of Environmental Fate and Degradation Mechanisms

These models use computationally derived molecular descriptors to predict key environmental parameters. For instance, a study on halogenated diphenyl ethers developed models to predict vapor pressure from molecular descriptors. nih.gov The type and number of halogen atoms were found to be the main factors influencing vapor pressure, with the substitution pattern also playing a significant role. nih.gov

Table 4: In Silico Predictions for the Environmental Fate of this compound

| Parameter | Prediction Method | Environmental Relevance |

|---|---|---|

| Vapor Pressure | QSPR models based on molecular descriptors. nih.gov | Determines the partitioning between atmospheric and condensed phases (soil, water). |

| Octanol-Water Partition Coefficient (Kow) | QSPR models. | Predicts the potential for bioaccumulation in fatty tissues of organisms. |

| Soil Adsorption Coefficient (Koc) | QSPR models. | Indicates the tendency of the compound to adsorb to soil and sediment. |

| Biodegradation Pathways | Mechanistic computational modeling. | Predicts the likelihood and products of microbial degradation. nih.gov |

| Photodegradation Pathways | Quantum chemical calculations of bond dissociation energies and reaction energetics. | Assesses the potential for breakdown by sunlight in the atmosphere or surface waters. researchgate.net |

Computational studies can also be used to investigate potential degradation mechanisms. By calculating the energies of reaction intermediates and transition states, it is possible to propose plausible pathways for abiotic degradation (e.g., photolysis, hydrolysis) and biotic degradation (e.g., metabolism by microorganisms). For example, DFT calculations can help identify the most likely sites for attack by reactive species like hydroxyl radicals, which is a key process in atmospheric degradation. researchgate.net

Conclusion and Future Research Directions

Synthesis and Catalysis Innovations for 1,4-Dichloro-2-phenoxybenzene and its Derivatives

Future research in the synthesis of this compound and its derivatives will likely prioritize the development of more sustainable and efficient catalytic systems. Building on established methods for similar chlorinated aromatic compounds, the focus will shift towards green chemistry principles. This includes the exploration of novel catalysts, such as magnetic core-shell nanocatalysts and solid catalysts like SeO2/ZrO2, which have shown promise in related condensation reactions. researchgate.net There is also an opportunity to investigate lead-free adsorbent and catalytic systems, potentially based on elements like bismuth, to improve the environmental profile of production processes by removing impurities from feedstock streams. pcimag.com

Furthermore, creating a wider array of derivatives is a key future direction. By introducing different functional groups onto the benzene (B151609) or phenoxy rings, researchers can tune the molecule's electronic, optical, and physical properties. This could lead to the synthesis of novel compounds for specialized applications, drawing inspiration from the development of dichloro-substituted phenylcyanoacrylates and azoesters which exhibit interesting mesomorphic or polymerization behaviors. researchgate.net

Table 1: Future Research in Synthesis and Catalysis

| Research Area | Focus | Potential Impact |

|---|---|---|

| Green Catalysis | Development of reusable, non-toxic, and highly efficient catalysts (e.g., nanocatalysts, solid-state catalysts). | Reduced waste, lower energy consumption, and safer manufacturing processes. |

| Process Purification | Innovation in lead-free adsorbent systems for removing contaminants like arsine and phosphine (B1218219) from feedstocks. pcimag.com | Higher purity products and more environmentally friendly industrial streams. |

| Derivative Synthesis | Exploration of reactions to create a library of this compound derivatives with tailored functionalities. | Expansion of potential applications in materials science and specialty chemicals. |

| Catalyst Development | Investigation of novel catalytic systems, potentially inspired by PEG-bridged ionic liquids, for condensation reactions. researchgate.net | Enhanced reaction rates and selectivity under milder conditions. |

Advanced Environmental Remediation and Monitoring Strategies

Given the persistence of chlorinated aromatic compounds in the environment, developing advanced remediation and monitoring strategies for this compound is critical. Future research should focus on enhancing bioremediation techniques. Studies on related compounds like 1,4-dichlorobenzene (B42874) (p-DCB) show that biodegradation can occur, particularly at oxic/anoxic interfaces such as the capillary fringe above a contaminated groundwater plume. researchgate.net Future work could explore methods to stimulate and augment the activity of native microbial populations in these zones to enhance the natural attenuation of this compound. researchgate.net

In addition to bioremediation, advanced oxidation processes (AOPs) present a promising avenue for the degradation of persistent organic pollutants. These processes generate highly reactive species like hydroxyl radicals that can break down complex aromatic structures. Research is needed to optimize AOPs specifically for this compound and to assess their effectiveness in real-world soil and water matrices. Furthermore, the development of more sensitive and field-deployable monitoring tools is essential for tracking the fate and transport of this compound and its degradation byproducts in the environment.

Table 2: Future Environmental Research

| Research Area | Focus | Potential Impact |

|---|---|---|

| Enhanced Bioremediation | Stimulating native microbial communities at oxic/anoxic interfaces to accelerate biodegradation. researchgate.netcluin.org | Cost-effective and sustainable in-situ remediation of contaminated sites. |

| Advanced Oxidation | Optimization of AOPs to effectively mineralize the compound in contaminated water and soil. | Rapid and complete destruction of the pollutant, preventing transformation into other harmful substances. |

| Monitoring Techniques | Development of real-time, high-sensitivity sensors for environmental monitoring. | Improved risk assessment and verification of remediation effectiveness. |

| Fate and Transport | Studying volatilization and persistence in various environmental compartments to refine exposure models. canada.ca | More accurate prediction of environmental concentrations and potential human exposure. |

Exploration of Novel Materials Applications

The rigid structure and functional groups of this compound make it an interesting building block for novel materials. Future research should explore its potential as a monomer or precursor for the synthesis of high-performance polymers. The presence of chlorine and ether linkages could impart desirable properties such as thermal stability, flame retardancy, and chemical resistance, similar to how p-DCB is a precursor for the polymer poly(p-phenylene sulfide). wikipedia.org

There is also potential in the field of optical and electronic materials. By creating derivatives, it may be possible to develop compounds with liquid crystalline properties or materials for laser optical limiting. Research into related structures, such as 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes, has shown that substituted aromatic cores can form the basis of materials with interesting photophysical properties. researchgate.net Investigating the synthesis of analogous structures starting from this compound could open doors to new applications in electronics and photonics.

Table 3: Future Research in Materials Science

| Research Area | Focus | Potential Impact |

|---|---|---|

| High-Performance Polymers | Use as a monomer for polymerization to create thermally stable and chemically resistant plastics. wikipedia.org | Development of new materials for demanding applications in aerospace, automotive, and electronics. |

| Optical Materials | Synthesis of derivatives for applications such as optical limiters or components in organic light-emitting diodes (OLEDs). researchgate.net | Creation of advanced materials for laser protection and next-generation displays. |

| Liquid Crystals | Design and synthesis of derivatives that exhibit mesomorphic behavior for use in display technologies. | Novel liquid crystal materials with specific dielectric and optical properties. |

| Specialty Chemicals | Use as an intermediate in the synthesis of dyes, pigments, or other specialty organic compounds. | Expansion of the fine chemical portfolio derived from chlorinated aromatics. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

A truly comprehensive understanding and exploitation of this compound will require a deeply integrated, interdisciplinary approach. Future research should leverage the power of computational chemistry to guide and accelerate experimental work. Quantum mechanical calculations can be used to predict the outcomes of synthetic reactions, elucidate reaction mechanisms, and design novel catalysts with enhanced activity and selectivity.

In the environmental domain, computational models can predict the fate and transport of this compound in ecosystems, helping to identify areas of potential accumulation and risk. These models can simulate biodegradation pathways and help optimize remediation strategies before implementation in the field. For materials science, computational screening can predict the electronic, optical, and thermal properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications. This synergy between in silico prediction and real-world experimentation will be crucial for unlocking the full potential of this compound in an efficient and targeted manner.

Table 4: Future Interdisciplinary Research

| Research Area | Focus | Potential Impact |

|---|---|---|

| Computational Synthesis | Modeling reaction pathways and catalyst performance to guide the development of new synthetic methods. | Reduced experimental costs, faster discovery of efficient synthetic routes. |

| Environmental Modeling | Predicting the environmental distribution, persistence, and degradation pathways of the compound and its derivatives. | Proactive environmental risk management and design of more effective remediation plans. |

| Materials by Design | Using computational tools to predict the properties of novel polymers and optical materials before synthesis. | Accelerated development of new materials with precisely tailored functionalities. |

| Toxicology Prediction | In silico modeling of toxicological profiles to assess potential risks of new derivatives early in the development process. | Enhanced safety and reduced reliance on animal testing. |

Q & A

Q. How can QSPR models predict physicochemical properties of this compound?

- Methodology : Train neural networks on descriptors like logP, molar refractivity, and topological polar surface area. Validate models against experimental data for solubility, vapor pressure, and octanol-water partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.